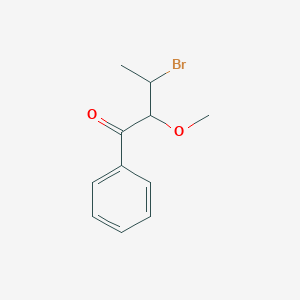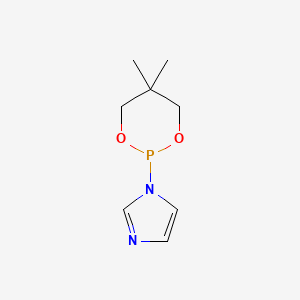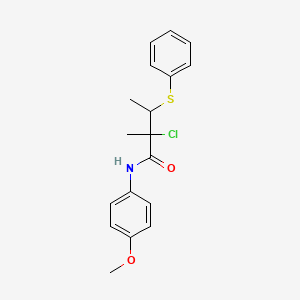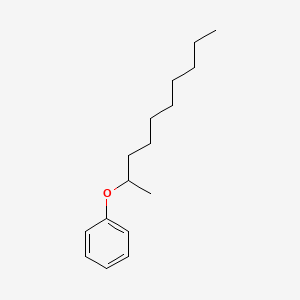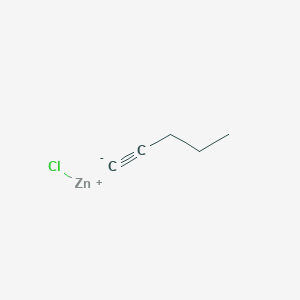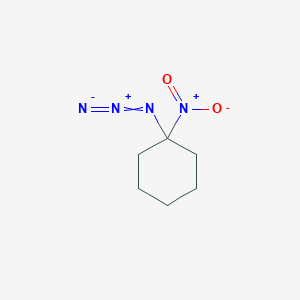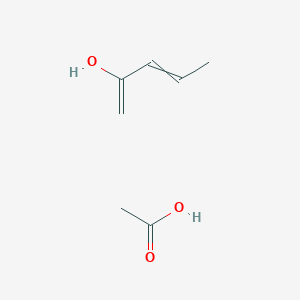
Acetic acid;penta-1,3-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;penta-1,3-dien-2-ol is a compound that combines the properties of acetic acid and penta-1,3-dien-2-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Penta-1,3-dien-2-ol is an alcohol with a conjugated diene structure, which means it has alternating double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;penta-1,3-dien-2-ol can be achieved through various methods. One common approach involves the formation of oxygenated dienes from methylcarbonyl compounds via the formation of dienolates . This method has been used to access 1,3-dienes bearing silyloxy, alkyloxy, or phosphate substituents in position 2 of the 1,3-dienyl motif . Another method involves olefination reactions, where lithiated allylic phosphonates undergo efficient olefination reactions with aldehydes in the presence of HMPA to give terminal 1,3-dienes with high selectivity for the E-isomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;penta-1,3-dien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the carboxylic acid and alcohol functional groups allows for a wide range of reactivity.
Common Reagents and Conditions
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl compounds to alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can lead to the formation of aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Acetic acid;penta-1,3-dien-2-ol has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow for the development of new pharmaceuticals or biologically active compounds. In industry, it can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism by which acetic acid;penta-1,3-dien-2-ol exerts its effects involves its interaction with molecular targets and pathways. For example, in esterification reactions, acetic acid combines with alcohols in the presence of a catalyst to form esters . The carbonyl oxygen of acetic acid is first protonated, increasing its electrophilicity, and allowing the alcohol nucleophile to attack, forming a tetrahedral intermediate that eventually leads to the ester product .
Comparison with Similar Compounds
Acetic acid;penta-1,3-dien-2-ol can be compared with other similar compounds such as acetic acid, penta-1,3-diene, and other dienols. The presence of both the carboxylic acid and alcohol functional groups in this compound gives it unique reactivity compared to compounds with only one of these functional groups. Similar compounds include:
Acetic acid: A simple carboxylic acid used in various industrial processes.
Penta-1,3-diene: A conjugated diene used in polymerization and other chemical reactions.
Other dienols: Compounds with similar structures but different substituents, which can affect their reactivity and applications.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
87567-92-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetic acid;penta-1,3-dien-2-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-4,6H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
ADLVGANUPYOISW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


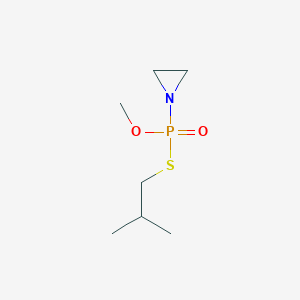
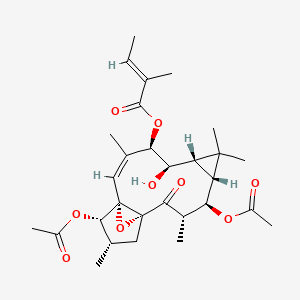
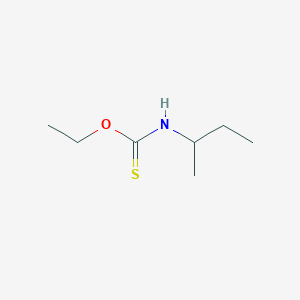
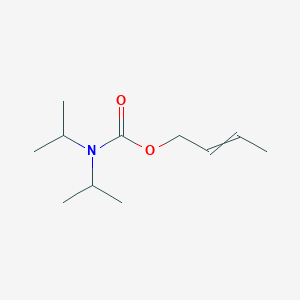
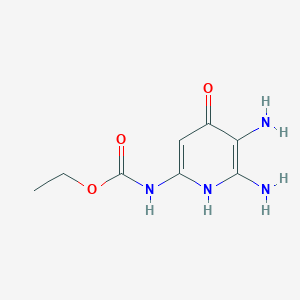
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
